Nitraminoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

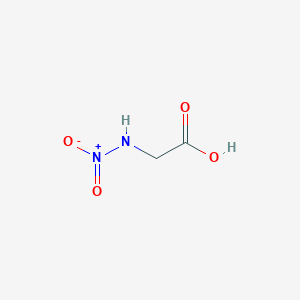

Structure

3D Structure

Properties

IUPAC Name |

2-nitramidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHPFRRMGOFOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145809 | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10339-31-8 | |

| Record name | Nitraminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Nitraminoacetic Acid from Streptomyces noursei

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitraminoacetic acid, a rare nitro-containing metabolite, was first identified from the fermentation broth of Streptomyces noursei. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this unique natural product. The document details the original fermentation and extraction protocols, augmented with contemporary methodologies for enhanced purity and yield. Furthermore, it delves into the physicochemical properties of this compound, its analytical characterization, and proposes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, providing both historical context and practical, field-proven insights into the study of this and similar bioactive compounds from Streptomyces.

Introduction: The Significance of Nitro-Containing Natural Products

The genus Streptomyces is a well-established biofactory of a vast array of secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin[1]. Among the diverse chemical scaffolds produced by these filamentous bacteria, nitro-containing compounds represent a relatively rare but functionally significant class. The presence of a nitro group (NO₂) can impart unique biological activities, including antimicrobial and cytotoxic properties.

This compound (C₂H₄N₂O₄) is a notable example of such a metabolite, first reported in 1968 from Streptomyces noursei strain 8054-MC₃.[2][3][4] This compound exhibited partial inhibitory activity against several gram-negative bacteria, highlighting its potential as a lead for novel antimicrobial agents.[3] This guide revisits the original discovery and provides a modernized, in-depth technical framework for its isolation and characterization, aimed at facilitating renewed interest and further investigation into its therapeutic potential.

The Producing Organism: Streptomyces noursei

Streptomyces noursei is a Gram-positive, filamentous bacterium known for producing a variety of bioactive compounds, most notably the polyene macrolide antifungal agent, nystatin.[5] The strain 8054-MC₃, isolated from a soil sample on the Tokyo University campus, was identified as a producer of both this compound and cycloheximide.[3]

Taxonomical Characteristics

The producing strain, 8054-MC₃, was classified as Streptomyces noursei based on its morphological and cultural characteristics, which were found to be very similar to other cycloheximide-producing strains of the same species.[3] Streptomyces species are characterized by their high GC-content genomes and complex life cycles, involving the formation of a substrate mycelium followed by aerial hyphae that differentiate into spore chains.[1][6]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of S. noursei 8054-MC₃. The following table summarizes the optimized fermentation parameters based on the original study, with suggested modern equivalents.

| Parameter | Original Specification (1968)[3] | Modern Recommended Equivalent | Rationale |

| Culture Medium | Glucose (10g), Soybean meal (15g), (NH₄)₂SO₄ (2g), NaCl (5g), CaCO₃ (4g) in 1L water | Tryptone Soya Broth (TSB) or Yeast Extract-Malt Extract Broth (YEME) supplemented with 1% glucose | Standardized, commercially available media provide more consistent results. TSB and YEME are widely used for Streptomyces cultivation. |

| pH | 6.8 | 6.8 - 7.2 | Optimal pH range for growth and secondary metabolite production in most Streptomyces species. |

| Temperature | 27°C | 28 - 30°C | Standard incubation temperature for mesophilic Streptomyces. |

| Aeration & Agitation | Jar fermentor (details not specified) | 200-250 rpm in baffled flasks or bioreactor with controlled aeration | Ensures adequate oxygen supply, which is critical for the growth of these aerobic bacteria and for the biosynthesis of many secondary metabolites. |

| Incubation Time | 96 hours | 96 - 120 hours (monitor via bioassay or HPLC) | The production of secondary metabolites is typically initiated in the stationary phase of growth. |

| Yield | 100 mcg/ml | Variable, depends on optimization | The originally reported yield provides a benchmark for optimization experiments. |

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not been elucidated, a putative pathway can be proposed based on the known biosynthesis of amino acids and nitro-containing compounds in bacteria. The formation of the nitro group is a key enzymatic step, likely involving an oxygenase.

The proposed pathway begins with the common amino acid glycine.

Caption: Putative biosynthetic pathway of this compound from glycine.

Causality of the Pathway:

-

Starting Precursor: Glycine is the simplest amino acid and a logical precursor for this compound (which is N-nitroglycine).

-

N-oxidation: The key transformation is the oxidation of the amino group of glycine to a nitro group. This is likely a two-step process catalyzed by enzymes similar to those found in the biosynthesis of other nitro compounds in Streptomyces. First, an amino oxidase could convert the amino group to a hydroxylamino group, forming N-hydroxyglycine.

-

Final Oxidation: A subsequent oxidation step, catalyzed by an N-oxygenase, would convert the hydroxylamino intermediate to the final nitro compound, this compound. This enzymatic logic is observed in the biosynthesis of other nitroaromatic compounds.

Isolation and Purification: A Step-by-Step Protocol

The following protocol combines the original methodology with modern chromatographic techniques for a more efficient and higher-purity isolation of this compound.

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Harvesting: After 96-120 hours of fermentation, harvest the culture broth.

-

Cell Removal: Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia.

-

Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free culture filtrate.

-

Extraction: The original protocol specifies extraction with butanol.[2][3] A modern alternative with better selectivity and ease of evaporation is ethyl acetate. Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of ethyl acetate. Shake vigorously and separate the organic phase. Repeat the extraction three times.

-

Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Prepare a silica gel column (230-400 mesh).

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load this onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.

-

-

Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol (e.g., 9:1 v/v) solvent system. Visualize spots under UV light. Pool the fractions containing the pure compound.

-

Recrystallization: Evaporate the solvent from the pooled pure fractions. Recrystallize the resulting solid from a mixture of ethyl acetate and chloroform to yield pure this compound as colorless needles.[2][3]

Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound can be confirmed through various analytical techniques.

Caption: Summary of the characteristics of this compound.

Physicochemical Properties

-

Molecular Formula: C₂H₄N₂O₄

Spectroscopic Data

-

Ultraviolet (UV) Spectroscopy: In an aqueous solution, this compound shows an absorption maximum (λmax) at 265 mµ, which is characteristic of the nitramino group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum (in KBr) displays a strong absorption band at 1730 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the carboxylic acid group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons.

-

¹³C NMR: The carbon NMR spectrum is expected to show two signals: one for the methylene carbon and another for the carboxyl carbon (typically in the 170-180 ppm range).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₂H₄N₂O₄) and provide the exact mass of the molecule.

Biological Activity

This compound was originally reported to have bacteriostatic activity, showing partial inhibition against gram-negative bacteria such as Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci. It also exhibited inhibitory activity against Mycobacterium phlei.[3] Later studies suggested that its toxicity might be related to the inhibition of succinate dehydrogenase.[2]

Conclusion and Future Outlook

The discovery of this compound from Streptomyces noursei more than five decades ago highlighted the capability of these microorganisms to produce chemically unique molecules with interesting biological activities. While this compound has not been extensively studied since its initial discovery, the rise of antibiotic resistance necessitates the re-evaluation of historical natural products. This technical guide provides a robust and modernized framework for the re-isolation, purification, and comprehensive characterization of this compound. Future research should focus on elucidating its precise biosynthetic pathway through genome mining of S. noursei, exploring its mechanism of action, and evaluating its potential for derivatization to enhance its antimicrobial potency and reduce toxicity. The methodologies outlined herein are not only applicable to this compound but can also serve as a template for the discovery and development of other novel secondary metabolites from the rich microbial world.

References

-

Miyazaki, Y., Kono, Y., Shimazu, A., Takeuchi, S., & Yonehara, H. (1968). Production of this compound by Streptomyces noursei 8054-MC3. The Journal of Antibiotics, 21(4), 279-282. [Link]

-

Miyazaki, Y. (1968). VOL. XXI NO. 4 THE JOURNAL OF ANTIBIOTICS 279 PRODUCTION OF this compound BY STREPTOMYCES NOURSEI 8054-MCs. The Journal of Antibiotics. [Link]

-

PubMed. (1968). Production of this compound by Streptomyces noursei 8054-MC3. The Journal of Antibiotics. [Link]

-

BacDive. Streptomyces noursei (DSM 40635, ATCC 11455, CBS 240.57). [Link]

-

Zotchev, S. B. (2003). Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Applied Biochemistry and Microbiology, 39(2), 115-122. [Link]

- Parry, R. J., Nishino, S. F., & Spain, J. C. (2011). Naturally-occurring nitro compounds.

-

Chaudhary, A., Kaur, G., & Singh, J. (2022). Characterization of Streptomyces Species and Validation of Antimicrobial Activity of Their Metabolites through Molecular Docking. Molecules, 27(23), 8263. [Link]

-

Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2020). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. Saudi Journal of Biological Sciences, 27(1), 443-448. [Link]

- Raja, A., & Prabakarana, P. (2011). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 34-37.

-

Al-Ansari, M., Al-Attar, A., & Almoneafy, A. (2021). Purification and Characterization of Antimicrobial Agent from Streptomyces sp. JF 714876. ResearchGate. [Link]

-

Uddin, M. N., Afrin, S., & Anwar, M. N. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1000284. [Link]

- Harir, M., Bendif, H., & Bellahcen, M. (2018). Streptomycetes: Characteristics and Their Antimicrobial Activities. International Journal of Advanced Biological and Biomedical Research, 6(2), 135-143.

Sources

- 1. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Conformational Landscape and Spectroscopic Signature of N-nitroglycine: A Theoretical Deep Dive

Abstract

N-nitroglycine, a molecule of significant interest in biological and pharmaceutical research, presents a fascinating case for theoretical molecular modeling. Understanding its three-dimensional structure, conformational flexibility, and vibrational properties is paramount for elucidating its mechanism of action and designing novel derivatives. This in-depth technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of N-nitroglycine. By leveraging established quantum chemical methods, we explore its optimized geometry, potential conformers, and predicted vibrational spectra, offering a foundational understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-nitroglycine's Molecular Architecture

N-nitroglycine is a rare nitramine natural product, known to be produced by some Streptomyces strains and exhibiting antibiotic activity.[1] Its biological activity is intrinsically linked to its molecular structure. A precise understanding of its conformational preferences, intramolecular interactions, and electronic properties is crucial for comprehending its role in biological systems and for the rational design of new therapeutic agents.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to investigate the molecular intricacies of N-nitroglycine at a level of detail often inaccessible to experimental techniques alone.[2] These computational approaches allow for the determination of stable molecular geometries, the exploration of the potential energy surface to identify different conformers, and the prediction of spectroscopic properties that can aid in its experimental characterization.[3] This guide will delve into the theoretical methodologies best suited for studying N-nitroglycine and present a detailed analysis of its predicted molecular structure and vibrational signature.

Theoretical Methodologies: A Quantum Chemical Toolkit

The accurate theoretical description of N-nitroglycine's molecular structure necessitates the use of robust quantum chemical methods. The choice of methodology is a critical step that balances computational cost with the desired accuracy.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the predominant method for studying the electronic structure of molecules of this size due to its excellent balance of accuracy and computational efficiency.[4] For N-nitroglycine, a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a well-established choice that has been shown to provide reliable geometries and vibrational frequencies for a wide range of organic molecules, including those containing nitro groups.[5][6]

The Importance of a Flexible Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. A flexible basis set is essential for accurately describing the electron distribution, particularly around electronegative atoms like oxygen and nitrogen, and for modeling the subtle intramolecular interactions within N-nitroglycine. A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. The inclusion of diffuse functions ("++") is crucial for describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions ("(d,p)") allow for greater flexibility in the shape of the molecular orbitals, leading to a more accurate representation of bonding.[5]

Computational Workflow: From Input to Insight

The theoretical investigation of N-nitroglycine's molecular structure follows a well-defined computational protocol. The process begins with the construction of an initial 3D structure, which is then subjected to a geometry optimization procedure. This is followed by a vibrational frequency calculation to confirm the nature of the stationary point and to obtain the theoretical infrared (IR) and Raman spectra.

Caption: A typical workflow for the theoretical analysis of N-nitroglycine's molecular structure.

Molecular Geometry and Conformational Analysis

The flexibility of the glycine backbone, coupled with the presence of the nitro group, suggests that N-nitroglycine can exist in multiple conformations. Identifying the lowest energy conformers is key to understanding its behavior in different environments.

The Planar and Non-Planar Conformers

Theoretical studies on the parent molecule, glycine, have identified several low-energy conformers.[7][8] By analogy, N-nitroglycine is expected to have at least two principal conformers arising from the rotation around the C-C and C-N bonds. These can be broadly categorized as a planar conformer, where the heavy atoms of the glycine backbone lie in a plane, and a non-planar conformer. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonding and steric repulsion.

Caption: A representation of the interconversion between planar and non-planar conformers of N-nitroglycine.

Predicted Geometrical Parameters

Based on theoretical calculations of glycine and related nitramines, we can predict the key geometrical parameters for the most stable conformer of N-nitroglycine.[4][7][8] The following table summarizes these expected values.

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | Typical double bond length in a carboxylic acid. |

| C-O | ~1.35 | Typical single bond length in a carboxylic acid. |

| C-C | ~1.52 | Standard sp3-sp2 carbon-carbon single bond length. |

| C-N | ~1.46 | Typical sp3 carbon-nitrogen single bond length. |

| N-N | ~1.38 | Shorter than a typical N-N single bond due to the influence of the nitro group. |

| N=O | ~1.23 | Characteristic of a nitro group. |

| Bond Angles (degrees) | ||

| O=C-O | ~125 | Consistent with sp2 hybridization of the carboxyl carbon. |

| C-C-N | ~111 | Close to the tetrahedral angle for the sp3 alpha-carbon. |

| C-N-N | ~115 | Influenced by the steric bulk of the nitro group. |

| O=N=O | ~126 | Typical angle for a nitro group. |

| Key Dihedral Angle (degrees) | ||

| O=C-C-N | ~0 or ~180 | Defines the planarity of the backbone in the lowest energy conformer. |

Note: These are representative values and may vary slightly depending on the specific conformer and the level of theory used in the calculations.

Vibrational Analysis: The Spectroscopic Fingerprint

Vibrational spectroscopy is a powerful tool for the experimental identification and characterization of molecules.[9] Theoretical frequency calculations can provide a detailed assignment of the experimental infrared (IR) and Raman spectra, offering a "spectroscopic fingerprint" for N-nitroglycine.[10][11]

Key Vibrational Modes

The vibrational spectrum of N-nitroglycine is expected to be rich and complex. However, several key vibrational modes can be used for its identification. The table below lists the predicted frequencies for these characteristic modes, based on DFT calculations of similar molecules.[5][6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3300 - 2500 | Broad absorption characteristic of the carboxylic acid hydroxyl group. |

| N-H stretch | 3400 - 3300 | Stretching of the amine N-H bond. |

| C=O stretch | 1760 - 1690 | Strong, sharp absorption from the carbonyl group. |

| NO₂ asymmetric stretch | 1600 - 1530 | Strong absorption characteristic of the nitro group. |

| NO₂ symmetric stretch | 1390 - 1300 | Strong absorption characteristic of the nitro group. |

| C-N stretch | 1250 - 1020 | Stretching of the carbon-nitrogen bond. |

| N-N stretch | 920 - 870 | Stretching of the nitrogen-nitrogen bond. |

Interpreting the Theoretical Spectra

It is important to note that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for investigating the molecular structure of N-nitroglycine. Through the application of Density Functional Theory, we have elucidated its likely conformational preferences and predicted its key geometrical parameters and vibrational frequencies. These theoretical insights provide a solid foundation for further experimental studies, aiding in the interpretation of spectroscopic data and informing the design of future drug development efforts centered on this important natural product.

Future theoretical work could explore the effects of solvation on the conformational equilibrium of N-nitroglycine, providing a more realistic model of its behavior in biological environments. Additionally, the study of its interactions with biological targets, through methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), will be crucial for a complete understanding of its mode of action.

References

-

Ke, H.-W., Rao, L., Xu, X., & Yan, Y.-J. (2011). THEORETICAL STUDY OF GLYCINE CONFORMERS. Journal of Theoretical and Computational Chemistry, 07(04), 889-905. [Link]

-

Politzer, P., & Murray, J. S. (1998). Computational Studies of Energetic Nitramines. Defense Technical Information Center. [Link]

-

Stepanian, S. G., Reva, I. D., Radchenko, E. D., & Adamowicz, L. (1998). Matrix-Isolation Infrared and Theoretical Studies of the Glycine Conformers. The Journal of Physical Chemistry A, 102(24), 4623–4629. [Link]

-

Bandyopadhyay, P., & Gordon, M. S. (2010). Study of the Glycine Isomers and Their Conformers via Plane-wave Density Functional Theory Calculations. ResearchGate. [Link]

-

Stepanian, S. G., Reva, I. D., Radchenko, E. D., & Adamowicz, L. (1998). Matrix-Isolation Infrared and Theoretical Studies of the Glycine Conformers. ACS Publications. [Link]

-

Shukla, M. K., & Leszczynski, J. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central. [Link]

-

McQuaid, M. J., & Chen, C.-C. (2015). A Computationally Based Study of Polycyclic Nitramines and Their Precursors: Comparisons between Known and Notional Compounds. Defense Technical Information Center. [Link]

-

Ke, H.-W., Rao, L., Xu, X., & Yan, Y.-J. (2011). Theoretical study of glycine conformers. ResearchGate. [Link]

-

Wang, G., Zhang, J., & Xiao, H. (2018). High-Energy Nitramine Explosives: A Design Strategy from Linear to Cyclic to Caged Molecules. ACS Omega, 3(8), 9576–9585. [Link]

-

Onchoke, K. K., Parks, M. E., & Nolan, A. H. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. ResearchGate. [Link]

-

Onchoke, K. K., Parks, M. E., & Nolan, A. H. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 579-587. [Link]

-

Vasylyev, M., & Zarycz, M. (2020). Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. Molecules, 25(23), 5727. [Link]

-

Carey, P. R., & Shlyapochnikov, V. A. (2003). A dft analysis of the vibrational spectra of nitrobenzene. SlideShare. [Link]

-

Carey, P. R., & Shlyapochnikov, V. A. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. [Link]

-

Singh, R. K., & Singh, S. K. (2017). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR. [Link]

-

Meenakshi, R., Jaganathan, L., Gunasekaran, S., & Srinivasan, S. (2012). Molecular structure and vibrational spectroscopic investigation of nitroglycerin using DFT calculations. ResearchGate. [Link]

-

Guan, P., Li, X., & Liu, Y. (2017). A density functional theory study of the decomposition mechanism of nitroglycerin. Journal of Molecular Modeling, 23(9), 273. [Link]

-

Meenakshi, R., Jaganathan, L., Gunasekaran, S., & Srinivasan, S. (2012). Molecular structure and vibrational spectroscopic investigation of nitroglycerin using DFT calculations. Taylor & Francis Online. [Link]

-

Zhang, W., et al. (2025). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. Angewandte Chemie International Edition. [Link]

-

Crawford, J. D., et al. (2022). Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. PubMed Central. [Link]

-

Meenakshi, R., et al. (2012). Molecular structure and vibrational spectroscopic investigation of nitroglycerin using DFT calculations. OUCI. [Link]

-

Zhang, W., et al. (2025). Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. ResearchGate. [Link]

-

MolView. (n.d.). MolView. [Link]

-

Chemistry LibreTexts. (2021, February 3). 3.7A: Vibrational Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, January 29). Geometry of Molecules. [Link]

-

North Carolina High School Computational Chemistry Server. (n.d.). Determination of Molecular Geometries. [Link]

-

Chemistry LibreTexts. (2022, November 24). 29.2: Vibrational Spectroscopy. [Link]

-

The Organic Chemistry Tutor. (2017, October 25). Molecular Geometry & VSEPR Theory - Basic Introduction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, February 21). 5.4: Vibrational Spectroscopy. [Link]

Sources

- 1. Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 4. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. worldscientific.com [worldscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of N-Nitroglycine in Microorganisms: A Technical Guide to a Cryptic Nitramine Pathway

Introduction

N-nitroglycine (NNG) is a fascinating and rare natural product belonging to the nitramine class of compounds. For decades, the biosynthesis of this unique molecule by microorganisms, primarily within the Streptomyces genus, remained an enigma.[1][2][3] This guide provides an in-depth technical exploration of the recently elucidated biosynthetic pathway of N-nitroglycine, offering researchers, scientists, and drug development professionals a comprehensive understanding of the genetic and biochemical machinery involved. The discovery of this pathway not only solves a long-standing puzzle in natural product biosynthesis but also opens new avenues for biocatalysis and green chemistry, providing enzymatic tools for nitration reactions that traditionally rely on harsh chemical methods.[4][5]

This document will delve into the genetic blueprint of NNG production, dissect the intricate, multi-step enzymatic cascade, provide detailed experimental protocols for its study, and discuss the broader implications of this research. The pathway is particularly noteworthy for its cryptic use of a non-ribosomal peptide synthetase (NRPS) system, a fascinating example of molecular scaffolding in natural product synthesis.[2][6]

Part 1: The Genetic Blueprint - The nng Biosynthetic Gene Cluster

The key to understanding N-nitroglycine production lies within a specific biosynthetic gene cluster (BGC), designated as the nng cluster.[2][3] Its identification was a critical breakthrough, providing a roadmap to the enzymes responsible for constructing this unique nitramine.

Identification and Homology

The nng BGC was elucidated in NNG-producing Streptomyces strains.[2][3] A pivotal finding was the high degree of homology between the nng cluster and the BGC responsible for synthesizing azaserine, a diazo-containing natural product.[2][6] This homology provided initial clues into the potential biochemical logic of the pathway, suggesting a shared evolutionary origin and the involvement of similar enzymatic machinery for manipulating nitrogen-nitrogen bonds.

Key Genes and Their Putative Functions

The nng cluster contains a suite of genes encoding the enzymes required for NNG biosynthesis. The functions of these genes have been inferred through sequence homology and validated by in vivo and in vitro experiments.[2][6]

| Gene (Putative) | Proposed Function | Rationale / Evidence |

| nngA | Non-Ribosomal Peptide Synthetase (NRPS) | Contains domains for adenylation, thiolation, and condensation, characteristic of NRPSs. Responsible for activating and incorporating serine as a scaffold.[2] |

| nngB | Hydrolase | Putatively involved in the hydrolysis of the thioester bond and the removal of the serine scaffold to release the final N-nitroglycine product.[2] |

| nngC | Hydrolase | A second hydrolase likely involved in the final release of NNG from the enzymatic machinery.[2] |

| nngD | Non-heme diiron N-oxygenase | Homologous to other oxygenases involved in N-N bond formation. Plays a critical role in the oxidation of a hydrazine intermediate to form the nitramine.[2] |

| nngE | Cytochrome P450 | Works in concert with the N-oxygenase to facilitate the formation of the nitramine structure. P450s are known for their diverse oxidative capabilities.[2][7] |

| nngF | Hydrazine-forming enzyme | Likely involved in the initial steps of generating a hydrazine intermediate from L-lysine, which serves as a nitrogen donor.[2][6] |

| ... | Other enzymes (e.g., for precursor supply, regulation) | The cluster contains additional genes whose roles are still under investigation but are believed to support the core biosynthetic pathway. |

Part 2: The Biochemical Pathway - From Precursors to Product

The biosynthesis of N-nitroglycine is a sophisticated process that transforms simple amino acids into a high-energy nitramine. The pathway can be dissected into several key stages, each catalyzed by specific enzymes from the nng cluster.

Step 1: Precursor Incorporation

The molecular backbone of N-nitroglycine is derived from the amino acid glycine.[1] Isotopic labeling experiments have definitively shown that glycine is the direct precursor to the NNG core structure.[1] The source of the nitro group is more complex, originating from L-lysine, which is processed to form a hydrazine intermediate that ultimately contributes the second nitrogen atom.[2][3][6] Initial tracer studies suggested that glutamine and nitrate are not immediate precursors to the nitro group.[1]

Caption: Precursors for N-nitroglycine Biosynthesis.

Step 2: A Cryptic NRPS-Dependent Strategy

A truly remarkable feature of NNG biosynthesis is the involvement of a Non-Ribosomal Peptide Synthetase (NRPS), encoded by nngA.[2] While NNG itself is not a peptide, the NRPS plays a crucial scaffolding role. It activates and attaches the amino acid serine to a hydrazone intermediate.[2][6] This serine moiety is not incorporated into the final product but is essential for the subsequent enzymatic transformations. This "cryptic" use of an amino acid is a fascinating example of how biosynthetic pathways can co-opt established enzymatic machinery for novel chemical constructions.

Step 3: Formation of the Nitramine Moiety

The centerpiece of the pathway is the formation of the N-NO2 group. This is accomplished through a powerful oxidative process catalyzed by a non-heme diiron N-oxygenase and a cytochrome P450 enzyme.[2][3] These enzymes work in tandem to oxidize a hydrazine intermediate, which is tethered to the NRPS-serine complex.[2] This critical step generates the high-energy nitramine structure, a reaction that is challenging to achieve through traditional organic chemistry.

Step 4: Hydrolytic Release of N-Nitroglycine

Once the nitramine moiety is formed, the final product must be released from the enzymatic assembly line. This is achieved by the action of two putative hydrolases, which cleave the thioester bond and excise the serine scaffold, liberating free N-nitroglycine.[2][6]

Overall Biosynthetic Pathway

The following diagram provides a comprehensive overview of the proposed biosynthetic pathway for N-nitroglycine.

Caption: Proposed Biosynthetic Pathway of N-Nitroglycine.

Part 3: Experimental Methodologies for Studying NNG Biosynthesis

Validating and exploring the N-nitroglycine pathway requires a combination of microbiology, analytical chemistry, molecular genetics, and biochemistry.

Cultivation and Production of N-Nitroglycine

-

Strain: Streptomyces noursei JCM 4701 or a suitable heterologous host expressing the nng cluster.

-

Media: Grow cultures in a rich medium (e.g., ISP2 broth) to support robust growth.

-

Incubation: Incubate at 28-30°C with shaking (200-250 rpm) for 5-7 days.

-

Time Course Analysis: NNG is a secondary metabolite, with production typically peaking in the late exponential to stationary phase of growth.[1] Monitor production over time to determine the optimal harvest point.

Identification and Quantification of N-Nitroglycine

-

Extraction: Centrifuge the culture to separate the supernatant from the biomass. NNG is typically found in the supernatant.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: Monitor at 230 nm.

-

Standard: Use a synthesized N-nitroglycine standard for retention time comparison and quantification.

-

-

High-Resolution Mass Spectrometry (HR-MS):

Genetic Manipulation of the nng Cluster

-

Gene Inactivation: To confirm the function of a specific gene (e.g., nngA), create a targeted knockout mutant in the producing strain using established protocols for Streptomyces genetics (e.g., PCR-targeting).

-

Analysis: Ferment the mutant strain under the same conditions as the wild-type. The abolition of NNG production in the mutant, as confirmed by HPLC and HR-MS, validates the gene's essential role in the pathway.

-

Heterologous Expression: Clone the entire nng BGC into a well-characterized and genetically tractable host strain, such as Streptomyces albus, to confirm that the cluster is sufficient for NNG production.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Clone the genes of interest (e.g., nngD, nngE) into an expression vector (e.g., pET series) and express in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Assay Conditions: Reconstitute the enzymatic reaction in vitro by providing the purified enzyme(s), the substrate (e.g., the hydrazone intermediate), and necessary cofactors (e.g., NADPH, O2).

-

Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the formation of the expected product, thereby confirming the specific catalytic function of the enzyme.

Part 4: Broader Implications and Future Directions

The elucidation of the N-nitroglycine biosynthetic pathway has significant implications beyond the realm of natural product chemistry.

Green Chemistry and Biocatalysis

The enzymes from the nng pathway, particularly the N-oxygenase and cytochrome P450, represent a toolkit for enzymatic nitration.[5] These biocatalysts operate under mild, aqueous conditions, offering a "green" alternative to conventional chemical nitration methods that often require harsh acids and produce hazardous waste.[4][5] Harnessing these enzymes could enable the environmentally friendly synthesis of nitramine-containing compounds, which have applications as high-energy materials.[4]

Discovery of Novel Enzymes and Pathways

The study of NNG biosynthesis highlights the potential for discovering novel enzymes and biochemical reactions through genome mining.[2] The homology between the nng and azaserine clusters suggests that other BGCs with similar architectures may be responsible for producing yet-to-be-discovered nitramine and diazo compounds.[2][6] This opens up exciting possibilities for natural product discovery.

The Biological Role of N-Nitroglycine

While the biosynthetic pathway is now largely understood, the precise physiological function of N-nitroglycine remains an area of active investigation. It is known to exhibit antibiotic activity against Gram-negative bacteria and can inhibit the metabolic enzyme succinate dehydrogenase.[9][10] This suggests that NNG may serve as a chemical weapon for the producing Streptomyces, helping it to outcompete other microorganisms in its environment.[8][10] Further research into its mode of action could provide insights into new antibiotic targets.

References

-

Production of N-Nitroglycine by Streptomyces noursei JCM 4701. ResearchGate. [Link]

-

Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis. PubMed. [Link]

-

N-nitroglycine Biosynthesis: Towards Enzymatic Production of High-energy Nitramines. SERDP-ESTCP. [Link]

-

Natural products isolated from Streptomyces achromogenes NRRL 3125 and... ResearchGate. [Link]

-

Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. PMC. [Link]

-

Nitramine Formation via a Cryptic Non‐Ribosomal Peptide Synthetase‐Dependent Strategy in N‐Nitroglycine Biosynthesis | Request PDF. ResearchGate. [Link]

-

Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Journals. [Link]

-

Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. ORNL. [Link]

-

Enzymatic evidence that the natural product N-nitroglycine is degraded by diverse bacteria. Beilstein Archives. [Link]

-

Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria. PubMed Central. [Link]

-

Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

-

Nitration enzyme toolkit for the biosynthesis of energetic materials. DTIC. [Link]

-

Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA. PubMed. [Link]

-

Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. PubMed. [Link]

-

Direct aromatic nitration by bacterial P450 enzymes. PMC. [Link]

-

Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite. PNAS. [Link]

-

Glycine, Nitric Oxide and Oxidative Stress. Grantome. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitramine Formation via a Cryptic Non-Ribosomal Peptide Synthetase-Dependent Strategy in N-Nitroglycine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-nitroglycine Biosynthesis: Towards Enzymatic Production of High-energy Nitramines [serdp-estcp.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity assays of NnlA homologs suggest the natural product N-nitroglycine is degraded by diverse bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Crystalline Nitraminoacetic Acid: An In-Depth Technical Guide

Abstract

Nitraminoacetic acid (O₂N-NH-CH₂-COOH), a molecule integrating the functionalities of both an amino acid and a nitramine, presents a unique subject for physicochemical characterization. As a crystalline solid, its properties are dictated by the intricate interplay of intermolecular forces within its crystal lattice, as well as the inherent characteristics of its constituent functional groups. This technical guide provides a comprehensive overview of the key physicochemical properties of crystalline this compound. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous compounds, established analytical principles, and computational chemistry to offer a robust predictive framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this and similar molecules.

Introduction

The study of nitramino compounds is of significant interest due to their diverse applications, ranging from energetic materials to pharmaceuticals.[1] The presence of the nitramino group (-NHNO₂) imparts unique electronic and energetic properties, while the carboxylic acid moiety (-COOH) offers sites for hydrogen bonding and potential biological activity. This compound, as the simplest molecule combining these features, serves as a fundamental model for understanding the behavior of more complex derivatives.

This guide will delve into the structural, spectroscopic, thermal, and analytical properties of crystalline this compound. We will explore the theoretical underpinnings and practical experimental approaches for its characterization, providing a solid foundation for future research and development.

Synthesis and Crystallization

The synthesis of N-nitro derivatives of secondary α-amino acids is typically achieved through the oxidation of the corresponding nitrosamino acids.[2] A plausible synthetic route for this compound would involve the nitrosation of glycine (aminoacetic acid) followed by oxidation, for instance, with peroxytrifluoroacetic acid.

Obtaining a high-quality crystalline form is paramount for accurate physicochemical characterization. Crystallization is often the rate-limiting step in crystallographic studies and requires careful optimization of conditions such as solvent, temperature, and concentration to yield single crystals suitable for X-ray diffraction.[3]

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by testing the solubility of synthesized this compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below. The rate of cooling is critical to obtaining well-formed crystals rather than a precipitate.

Caption: Synthetic and crystallization workflow for this compound.

Crystalline Structure and Morphology

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD).[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. For materials where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze the crystal structure.[5]

Based on analogous structures of amino acids and small organic acids, it is anticipated that crystalline this compound will exhibit a network of intermolecular hydrogen bonds involving the carboxylic acid group and the nitramino group. These interactions will govern the crystal packing and ultimately influence properties such as melting point, solubility, and mechanical strength.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and probing the chemical environment of the functional groups within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[6][7] For this compound, the FTIR spectrum is expected to show prominent absorption bands corresponding to:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group, indicative of strong hydrogen bonding.

-

N-H stretch: A peak around 3300-3500 cm⁻¹ associated with the nitramino group.

-

C=O stretch: A strong absorption band typically in the range of 1700-1760 cm⁻¹ for the carboxylic acid carbonyl group.

-

NO₂ asymmetric and symmetric stretches: Strong bands expected around 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively, which are characteristic of the nitro group.[8]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the molecular structure.

Thermal Properties

The thermal stability and decomposition behavior of this compound are critical parameters, particularly given the energetic nature of the nitramino group.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of fusion and decomposition.[9] For many amino acids, decomposition occurs at well-defined temperatures rather than a simple melting process.[10][11] It is anticipated that this compound will exhibit a sharp endothermic peak corresponding to its decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique provides information about the decomposition temperature range and the mass of volatile products released. When coupled with mass spectrometry (TGA-MS), the decomposition products can be identified.[11] The thermal decomposition of nitramino compounds often involves the cleavage of the N-NO₂ bond.[9] For this compound, decomposition products could include gases such as H₂O, CO₂, and nitrogen oxides.[12]

| Property | Expected Range/Value | Significance |

| Decomposition Temperature | 150 - 250 °C | Indicates the thermal stability of the compound. Important for handling and storage considerations. |

| Heat of Decomposition | - (Exothermic) | Provides information on the energetic nature of the compound. |

| Mass Loss upon Decomposition | Dependent on pathway | Helps in elucidating the decomposition mechanism by identifying the mass of volatile products. |

Computational Chemistry Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the physicochemical properties of molecules like this compound.[13][14][15][16] Density Functional Theory (DFT) calculations can be employed to:

-

Optimize the molecular geometry: Determine the most stable conformation of the molecule.

-

Calculate vibrational frequencies: Predict the FTIR and Raman spectra to aid in experimental spectral assignment.

-

Determine electronic properties: Calculate the dipole moment, polarizability, and molecular orbital energies.

-

Predict thermochemical properties: Estimate the heat of formation, which is crucial for assessing the energetic character of the compound.

-

Investigate reaction mechanisms: Model the thermal decomposition pathways to understand the initial steps of degradation.

Caption: A typical computational chemistry workflow for property prediction.

Analytical and Separation Science

For the quantification and purity assessment of this compound, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of organic acids.[17][18][19] Several separation modes can be employed:

-

Reversed-Phase Chromatography: Using a nonpolar stationary phase and a polar mobile phase, often with a UV detector.

-

Ion-Exclusion Chromatography: This is a highly effective mode for separating weak acids and is often coupled with conductivity detection.[19]

-

Ion-Exchange Chromatography: This mode separates molecules based on their charge.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of this compound, GC-MS can be a powerful analytical tool. Derivatization is often necessary to increase the volatility of organic acids for GC analysis.[20]

Conclusion

While this compound remains a sparsely studied compound, a comprehensive understanding of its physicochemical properties can be constructed through the application of established analytical techniques and theoretical principles derived from analogous molecules. This guide has outlined the key experimental and computational methodologies for the characterization of its crystalline form, providing a roadmap for future research. The interplay of the carboxylic acid and nitramino functional groups within a crystalline lattice suggests a rich and complex physicochemical profile, warranting further investigation for its potential applications in science and technology.

References

- Klapötke, T. M., & Stierstorfer, J. (2009). 1‐Nitrimino‐5‐azidotetrazole: Extending Energetic Tetrazole Chemistry. Propellants, Explosives, Pyrotechnics, 34(6), 483-489.

-

Lown, J. W., & Chauhan, S. M. (1981). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. Journal of medicinal chemistry, 24(3), 270–276. [Link]

-

Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 94(3), 525-531. [Link]

- Fischer, N., et al. (2015). N-Bound Primary Nitramines Based on 1,5-Diaminotetrazole. Chemistry – A European Journal, 21(39), 13816-13825.

-

Wang, R., et al. (2020). Studies on the synthesis and properties of nitramino compounds based on tetrazine backbones. Dalton Transactions, 49(15), 4905-4912. [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

- Wang, R., et al. (2020). Studies on the synthesis and properties of nitramino compounds based on tetrazine backbones. Dalton Transactions, 49(15), 4905-4912.

-

Fischer, D., et al. (2016). Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials. Chemistry – A European Journal, 22(48), 17429-17440. [Link]

-

Ng, W. L., & Field, J. E. (1976). Thermal decomposition and phase transitions in solid nitramines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1563-1567. [Link]

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. [Link]

-

Ghule, V. D., et al. (2017). Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic material. RSC Advances, 7(82), 52226-52234. [Link]

- Gurusamy, R., & Balasubramanian, S. (2016). Computational Studies on 2-nitrophenyl acetic acid. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2964.

-

Wikipedia. (2023). X-ray crystallography. Wikipedia. [Link]

-

Guss, J. M. (2010). X-Ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 2(1), 10.2174/1874839211002010001. [Link]

-

Wörmer, L., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7565-7578. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, nitrilotri-. NIST Chemistry WebBook. [Link]

- Jaskolski, M. (2010). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 57(4), 409-414.

-

Gunbas, G., & Secen, Y. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Life, 11(12), 1335. [Link]

- Nowick, J. S., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). arXiv preprint arXiv:1511.05664.

-

Weiss, A., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino acids, 50(3), 397-410. [Link]

- Rowley, J. (2021). Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. White Rose eTheses Online.

- Hernandez-Paredes, J., et al. (2019). STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. Periódico Tchê Química, 16(33), 516-526.

-

News-Medical.Net. (2023). FTIR Spectroscopy in Life Sciences: Uses & Insights. News-Medical.Net. [Link]

-

Weiss, A., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv, 118552. [Link]

-

Schkolnik, G. R., et al. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Applied Spectroscopy, 74(12), 1486-1495. [Link]

- von Gunten, U., & Salhi, E. (2010). Comparison of nitrate formation mechanisms from free amino acids and amines during ozonation: a computational study. Ozone: Science & Engineering, 32(4), 231-239.

-

Cho, B. P., et al. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Tetrahedron, 56(38), 7379-7388. [Link]

-

LibreTexts Chemistry. (2021). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. [Link]

-

Al-Murshedi, A. M., et al. (2020). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 25(21), 5039. [Link]

- Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-145.

-

Ganj-khanlou, M., et al. (2018). Computational studies on the interactions of glycine amino acid with graphene, h-BN and h-SiC monolayers. Physical Chemistry Chemical Physics, 20(2), 1083-1094. [Link]

Sources

- 1. Studies on the synthesis and properties of nitramino compounds based on tetrazine backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Thermal decomposition and phase transitions in solid nitramines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic material - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. One moment, please... [jchps.com]

- 15. Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational studies on the interactions of glycine amino acid with graphene, h-BN and h-SiC monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. shimadzu.com [shimadzu.com]

- 18. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Thermal Decomposition Pathways of Nitraminoacetic Acid

An In-Depth Technical Guide:

Foreword: The Imperative to Understand Thermal Stability

Nitraminoacetic acid, a derivative of the fundamental amino acid glycine, occupies a niche yet critical space in the study of energetic materials. While not as ubiquitous as conventional explosives, its structure—possessing both a nitramine group (-NH-NO₂) and a carboxylic acid moiety (-COOH)—presents a unique combination of functionalities. This duality makes it a subject of significant interest for understanding the fundamental principles of decomposition in complex energetic molecules. A thorough comprehension of its thermal behavior is paramount for ensuring safe handling, predicting stability, and exploring its potential in advanced material synthesis.

This guide provides a detailed exploration of the thermal decomposition pathways of this compound. We will move beyond a simple recitation of facts to explain the causal relationships behind its degradation, grounded in established principles of physical organic chemistry and materials science. We will detail the analytical workflows used to probe these mechanisms and provide the field-proven protocols necessary for reproducible and reliable characterization.

Foundational Principles: The Chemistry of Nitramine Decomposition

The thermal stability of a secondary nitramine is predominantly governed by the strength of the N-NO₂ bond. For many nitramines, the rate-determining step in their thermal decomposition is the homolytic cleavage of this bond.[1] This primary reaction typically requires activation energies in the range of 159-175 kJ/mol.[1]

However, the molecular architecture of this compound introduces additional complexity. The presence of the carboxylic acid group and the adjacent N-H bond allows for the possibility of alternative, lower-energy decomposition routes. Intramolecular interactions, such as hydrogen bonding, can significantly influence the reaction mechanism, favoring pathways that deviate from simple N-NO₂ bond scission.[2] As we will explore, this is a critical consideration for this compound and its derivatives.

Proposed Decomposition Mechanisms

Based on experimental evidence from analogous compounds and theoretical principles, two primary pathways are proposed for the thermal decomposition of this compound.

Pathway A: Direct N-NO₂ Bond Homolysis

This pathway represents the canonical decomposition route for secondary nitramines. The process is initiated by the unimolecular cleavage of the weakest bond in the molecule, the N-NO₂ bond, to yield two radical species.

-

Initiation Step: The N-NO₂ bond breaks, forming a nitramino radical and nitrogen dioxide (NO₂).

-

Propagation/Secondary Reactions: The highly reactive NO₂ and the organic radical fragment initiate a cascade of secondary reactions. These subsequent steps are typically rapid and highly exothermic, leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂. The fragmentation of the acetic acid backbone is a key part of this secondary phase.

Caption: Pathway A: N-NO₂ Bond Homolysis.

Pathway B: Intramolecularly-Mediated OH Elimination

Studies on structurally similar compounds, such as 2,4,6-trinitroanilino acetic acid, have revealed an alternative mechanism facilitated by intramolecular hydrogen bonding.[2] The proximity of the acidic proton and the nitro group can enable the formation of a cyclic intermediate, leading to a different set of initial decomposition products.

-

Initiation Step: An intramolecular hydrogen bond forms between the amino hydrogen and an oxygen atom of the ortho-nitro group (in this case, the single nitro group). This facilitates the formation of a six-membered cyclic intermediate.

-

Fragmentation: This strained intermediate readily eliminates a hydroxyl radical (•OH), a pathway that can be energetically more favorable than direct N-NO₂ scission.[2] The resulting cyclic product then undergoes further fragmentation.

-

Subsequent Reactions: The highly reactive •OH radical contributes to the subsequent decomposition cascade, leading to the final gaseous products.

Caption: Pathway B: Cyclic Intermediate Formation.

Experimental Workflow for Decomposition Analysis

Caption: Integrated Experimental Workflow.

Data Synthesis and Interpretation

The power of the workflow lies in synthesizing the data from each instrument.

-

TGA provides the "when" and "how much" of mass loss. A typical thermogram for this compound would show a distinct, sharp mass loss step corresponding to its decomposition.

-

DSC provides the "what kind" of thermal event. The decomposition of this compound is a highly exothermic process, which will appear as a sharp, positive peak in the DSC curve, indicating significant energy release.[5] Any endothermic peaks prior to this would likely correspond to melting.

-

TGA-MS provides the "what" is being lost. By monitoring the ion currents for specific mass-to-charge (m/z) ratios (e.g., m/z 46 for NO₂, 44 for CO₂, 18 for H₂O) as a function of temperature, one can directly correlate the mass loss with the evolution of specific gaseous products.[6]

Table 1: Representative Thermal Analysis Data for a Nitramine Compound

| Parameter | Value | Technique | Significance |

| Onset of Decomposition (T_onset) | ~180 - 200 °C | DSC/TGA | Indicates the temperature at which decomposition begins. |

| Peak Exotherm Temperature (T_peak) | ~200 - 220 °C | DSC | The temperature of the maximum rate of energy release. |

| Enthalpy of Decomposition (ΔH_d) | > 1500 J/g | DSC | Quantifies the energy released during decomposition. |

| Total Mass Loss | > 60% | TGA | Represents the fraction of the material converted to volatile products. |

| Primary Gaseous Products | NO₂, CO₂, H₂O, N₂ | TGA-MS | Identifies the final stable products of the decomposition cascade. |

Field-Proven Experimental Protocols

Adherence to standardized protocols is critical for ensuring data quality and inter-laboratory comparability.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Perform temperature and mass calibration checks according to the instrument manufacturer's specifications.

-

Sample Preparation: Weigh 1.0–3.0 mg of this compound into a clean ceramic or aluminum TGA crucible. Ensure an even, thin layer of material at the bottom of the crucible.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20–50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.[7]

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[7][8] Causality Note: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution of overlapping events, while faster rates may shift transition temperatures higher.[9]

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

Analysis: Determine the onset temperature of decomposition and the percentage mass loss for each distinct step.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Weigh 0.5–2.0 mg of this compound into a vented aluminum DSC pan. Crimp the lid securely. Causality Note: A vented pan is crucial for energetic materials to allow evolved gases to escape, preventing a dangerous pressure buildup that could rupture the pan and damage the instrument.

-

Reference: Place an empty, sealed aluminum pan on the reference sensor.[10]

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record heat flow, temperature, and time.

-

Analysis: Integrate the exothermic decomposition peak to determine the onset temperature, peak temperature, and the enthalpy of decomposition (ΔH_d).

Conclusion and Future Directions

The thermal decomposition of this compound is a complex process governed by at least two competing pathways: direct N-NO₂ bond homolysis and an intramolecularly-assisted OH elimination. The prevailing mechanism is likely dependent on factors such as the heating rate and the physical state (solid vs. molten) of the material.

Future research should focus on advanced analytical techniques, such as isotopic labeling studies, to definitively trace the atomic rearrangements during decomposition. Furthermore, computational modeling using Density Functional Theory (DFT) could provide theoretical activation energies for the proposed pathways, offering a powerful complement to the experimental data presented here and leading to a more complete and predictive understanding of this energetic molecule.

References

-

Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]

-

Reyes, M. L., et al. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC - PubMed Central. [Link]

-

Górniak, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [Link]

-

TA Instruments. (n.d.). Precision Testing for Energetic Materials and Propellants. TA Instruments. [Link]

-

Sandia National Laboratories. (n.d.). ENERGETIC MATERIALS RESEARCH AT SANDIA NATIONAL LABORATORIES. OSTI.GOV. [Link]

-

Manelis, G. B. (2003). Mechanism of thermal decomposition of secondary nitramines. ResearchGate. [Link]

-

Kim, H. K., et al. (1983). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. PubMed. [Link]

-

Górniak, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? ResearchGate. [Link]

-

Robertson, A. J. B. (1973). Thermal decomposition and phase transitions in solid nitramines. RSC Publishing. [Link]

-

Anonymous. (n.d.). TGA Analysis Method. Source not specified. [Link]

-

Ofoe, E. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

-

Anonymous. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Source not specified. [Link]

-

Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Lias, E., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central. [Link]

-

L'vov, B. V. (1991). Mechanism of the thermal decomposition of nitrates from graphite furnace mass spectrometry studies. ResearchGate. [Link]

-

Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

-

Al-Mulla, O. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]

-

Lias, E., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

-

Wurzenberger, M. H. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. [Link]

-

Zhang, S., & Basile, F. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PMC - PubMed Central. [Link]

-

Worzakowska, M. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

-

Gabr, I. M., & El-Bindary, A. A. (2012). Synthesis, characterization, and thermal analysis of two polymeric chromium ternary complexes with nitrilotriacetic acid and alanine or glycine. Scilit. [Link]

-

Wenthold, P. G. (2015). Mass spectrometric investigation of the decomposition of canonical structures of α-amino acids. Longdom Publishing. [Link]

-

Zheng, W., et al. (2011). Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere. ACP. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docta.ucm.es [docta.ucm.es]

- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

An In-Depth Technical Guide to Nitraminoacetic Acid (N-Nitroglycine) for Researchers and Drug Development Professionals

Introduction: Unveiling Nitraminoacetic Acid